Pendant-Type 8-Unit PEG Linkers Enable DAR8 ADC Formulation Without Aggregation Penalty Versus PEG4 and PEG-Free Controls
ADCs constructed with pendant-type PEG8 linkers (architecturally analogous to Mal-PEG4-bis-PEG4-propargyl, which contains eight PEG units across two PEG4 arms) demonstrate superior aggregation resistance at high DAR compared to shorter PEG4 or PEG-free linkers [1]. Hydrophobic interaction chromatography (HIC) analysis confirmed that increasing PEG chain length from 4 to 8 to 12 units produces a progressive decrease in overall conjugate hydrophobicity, with corresponding reductions in aggregate content observed by native size-exclusion chromatography during 40°C stability studies [1]. Pharmacokinetic evaluation revealed that DAR8-ADCs with PEG8 and PEG12 linkers exhibited superior PK profiles compared to DAR8-ADCs with PEG4 linkers and DAR4-ADCs lacking PEG [1].
| Evidence Dimension | Aggregation propensity at high DAR |
|---|---|
| Target Compound Data | DAR8-ADCs with PEG8 linker: reduced hydrophobicity by HIC; decreased aggregate content versus PEG4 at 40°C stability [1] |
| Comparator Or Baseline | DAR8-ADCs with PEG4 linker; DAR4-ADCs without PEG |
| Quantified Difference | PEG8 and PEG12 DAR8-ADCs showed better PK profile than PEG4 DAR8-ADCs and non-PEG DAR4-ADCs [1] |
| Conditions | Trastuzumab-based ADCs with ValCit-cleavable pendant PEG linkers and MMAE payload; HIC analysis; native SEC at 40°C; pharmacokinetic studies [1] |
Why This Matters
This evidence demonstrates that the 8-unit PEG architecture (2× PEG4 arms) provides the minimum PEG length required to adequately shield hydrophobic payloads at DAR8, making Mal-PEG4-bis-PEG4-propargyl the appropriate choice for high-loading ADC constructs where aggregation would otherwise preclude development.
- [1] Development and evaluation of novel cleavable pendant type PEG linkers for ADCs. Journal for ImmunoTherapy of Cancer, 2025, 13(Suppl 2):A1079. View Source
